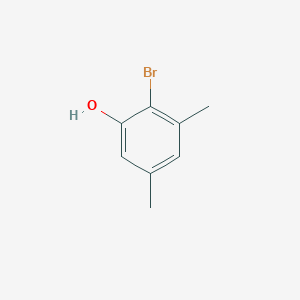
2-Bromo-3,5-dimethylphenol
Descripción general
Descripción
2-Bromo-3,5-dimethylphenol is a chemical compound with the molecular formula C8H9BrO . It has a molecular weight of 201.06 . It is stored in a dry, sealed environment at 2-8°C .
Molecular Structure Analysis
The InChI code for 2-Bromo-3,5-dimethylphenol is 1S/C8H9BrO/c1-5-3-6(2)8(9)7(10)4-5/h3-4,10H,1-2H3 . This indicates the presence of bromine, oxygen, and methyl groups in the phenol ring.Aplicaciones Científicas De Investigación
Crystal Structure Analysis :
- The compound 3,5-dimethylphenol, closely related to 2-Bromo-3,5-dimethylphenol, has been used in obtaining crystal structures of certain chemical compounds. For example, it was involved in the crystal structure determination of a compound obtained from 3-bromo-4,6,7-trimethoxy-2-naphthoic acid (Peters, Peters, Schnering, Bringmann, Schwarz, & Egner, 1994).
Electrophilic Substitution and Rearrangement Studies :
- Research has been conducted on the products of bromination of dimethylphenols, which is closely related to 2-Bromo-3,5-dimethylphenol. These studies provide insights into the pathways and mechanisms of electrophilic substitution and rearrangement (Brittain, da la Mare, Isaacs, & Mcintyre, 1979).
Polymer Synthesis :
- The compound has been used in the synthesis of specific polymers. For instance, α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) was synthesized using a phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol in the presence of 2,2-di(4-hydroxy-3,5-dimethylphenyl)propane (Percec & Wang, 1990).
Halogenation Reactions :
- Studies have been performed on the halogenation reactions of dimethylphenols, including bromination and fluorination. These studies provide valuable information on the reactivity and transformation pathways of compounds like 2-Bromo-3,5-dimethylphenol (Koudstaal & Olieman, 2010).
Investigating Molecular Interactions :
- Research has been conducted on the interaction of phenolic compounds with micelles, which includes studies on compounds like 4-bromo-2,6-dimethylphenol. Such studies are crucial for understanding the physicochemical behavior of these compounds in different environments (Senz & Gsponer, 1994).
Toxicity and Environmental Impact Studies :
- The impact of phenolic compounds, including dimethylphenols, on bacterial dehydrogenase activity has been studied. This research is important for understanding the environmental and ecological effects of such compounds (Nweke & Okpokwasili, 2010).
Safety and Hazards
2-Bromo-3,5-dimethylphenol is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .
Mecanismo De Acción
Target of Action
Phenolic compounds, in general, are known to interact with various biological targets, including enzymes and cell membranes, leading to diverse biological activities .
Mode of Action
It is synthesized from substituted cyclohexanones by heating in neat diethyl dibromo-malonate . The bromination of phenols can lead to unexpected products due to ipso attack and subsequent reaction of the ipso intermediate .
Biochemical Pathways
Phenolic compounds like this are often involved in the microbial degradation of aromatic compounds via the meta-cleavage pathway for catechol .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (20106) and solid physical form , may influence its bioavailability.
Result of Action
Phenolic compounds are generally known for their antioxidant, anti-inflammatory, and antimicrobial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-3,5-dimethylphenol. For instance, its storage temperature is recommended to be at refrigerator levels . Additionally, its solid physical form and molecular weight may affect its solubility and stability .
Propiedades
IUPAC Name |
2-bromo-3,5-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-5-3-6(2)8(9)7(10)4-5/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGMCSGCDWVXMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,5-dimethylphenol | |
CAS RN |
125237-08-3 | |
| Record name | 2-bromo-3,5-dimethylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

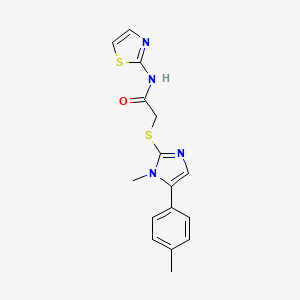
![1-(1,3-benzoxazol-2-yl)-N-[4-(benzyloxy)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2367247.png)
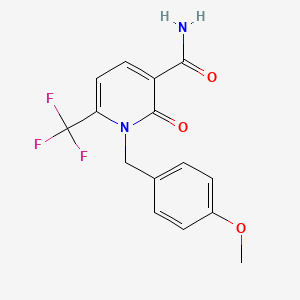

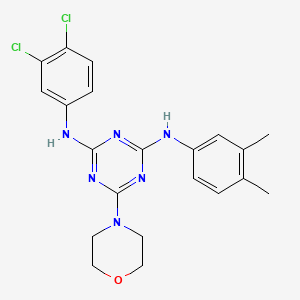
![6-chloro-N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}nicotinamide](/img/structure/B2367256.png)

![1-(2,4-Dimethylphenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2367261.png)
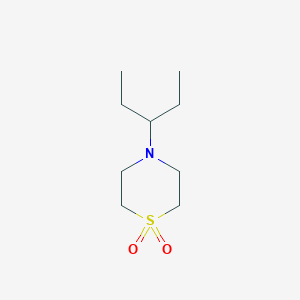
![N-(2,6-difluorophenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2367263.png)
![4-[2-(4-bromophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]butanoic Acid](/img/structure/B2367264.png)
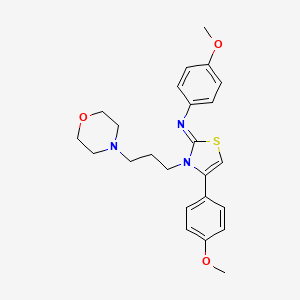
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2367267.png)
